5-Bromo-7-methylbenzo[b]thiophene
Overview
Description
5-Bromo-7-methylbenzo[b]thiophene: is a heterocyclic compound that contains both sulfur and bromine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One method involves the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C.
Condensation Reactions: Typical synthetic methods for thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses.
Industrial Production Methods: Industrial production of 5-Bromo-7-methylbenzo[b]thiophene often involves the bromination of methylbenzo[b]thiophene using bromine or other brominating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-7-methylbenzo[b]thiophene can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom within the thiophene ring.
Common Reagents and Conditions:
Bromination: Using bromine or HBr in the presence of a non-nucleophilic base like diazabicycloundecene.
Condensation: Utilizing sulfur and α-methylene carbonyl compounds under acidic or basic conditions.
Major Products:
Scientific Research Applications
Chemistry: 5-Bromo-7-methylbenzo[b]thiophene is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new materials with electronic properties .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of organic semiconductors, which are essential components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylbenzo[b]thiophene involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The bromine and sulfur atoms within the compound play crucial roles in its reactivity and binding affinity to these targets . The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the thiophene ring .
Comparison with Similar Compounds
5-Methylbenzo[b]thiophene: Lacks the bromine atom but shares the thiophene core structure.
2-Bromo-5-methylthiophene: Similar in structure but differs in the position of the bromine atom.
Uniqueness: 5-Bromo-7-methylbenzo[b]thiophene is unique due to the specific positioning of the bromine and methyl groups on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in material science and medicinal chemistry .
Properties
IUPAC Name |
5-bromo-7-methyl-1-benzothiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIWVKHDCCPTOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1SC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299701 | |
Record name | 5-Bromo-7-methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19076-18-7 | |
Record name | 5-Bromo-7-methylbenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19076-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.